硫代琥珀酰亚胺硬脂酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfosuccinimidyl Stearate Sodium (SSS) is a long-chain fatty acid that inhibits fatty acid transport into cells . It is also known as a fatty acid transport inhibitor .

Molecular Structure Analysis

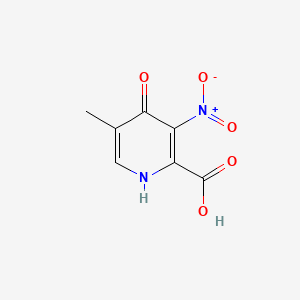

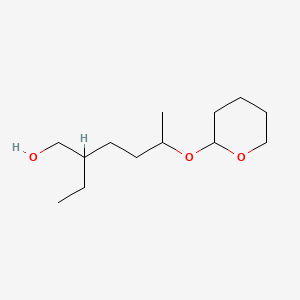

The molecular formula of Sulfosuccinimidyl Stearate Sodium is C22H38NNaO7S . Its molecular weight is 483.59 g/mol .Chemical Reactions Analysis

Sulfosuccinimidyl Stearate Sodium is an irreversible inhibitor of the fatty acid translocase CD36 . It blocks the uptake of oleate, linoleate, or stearate by about 65% when added at 200 μM to adipocytes .Physical And Chemical Properties Analysis

Sulfosuccinimidyl Stearate Sodium is a solid substance . It is soluble in DMSO . The molecular weight of the compound is 483.59 g/mol .科学研究应用

神经保护作用和减轻中风诱发的神经炎症

SSO 已被发现具有神经保护作用,可以减轻中风诱发的神经炎症 . 它显着降低了脂多糖/干扰素-γ 诱导的一氧化氮、白介素-6 和肿瘤坏死因子-α 的产生 . 它还降低了小胶质细胞中包括一氧化氮合酶 2、环氧合酶-2 (COX-2) 和 p38 丝裂原活化蛋白激酶 (MAPK) 的炎症酶的蛋白水平 .

预防炎症诱发的神经元死亡

虽然 SSO 不会直接缓解谷氨酸诱导的小鼠皮质神经元的兴奋毒性,但已发现它可以预防小胶质细胞-神经元共培养中的炎症诱导的神经元死亡 .

减少缺血性中风中小胶质细胞的活化

经证实,对接受永久性大脑中动脉闭塞的小鼠口服 SSO 可以减少缺血周围区域的小胶质细胞活化并减轻脑损伤 . SSO 的这种体内神经保护作用与 COX-2 和血红素加氧酶-1 免疫反应性的降低有关 .

抑制脂肪酸转运蛋白 CD36

SSO 是脂肪酸转运蛋白 CD36 的不可逆抑制剂 . 当以 200 μM 的浓度添加到脂肪细胞时,它会阻断油酸、亚油酸或硬脂酸的摄取约 65%

作用机制

Target of Action

The primary target of Sulfosuccinimidyl Stearate Sodium is the fatty acid translocase CD36 . CD36 is a membrane protein that plays a crucial role in the uptake of fatty acids into cells .

Mode of Action

Sulfosuccinimidyl Stearate Sodium acts as an irreversible inhibitor of CD36 . It blocks the uptake of various fatty acids, such as oleate, linoleate, or stearate, by about 65% when added at 200 μM to adipocytes . It also reduces the uptake of palmitate by mouse insulinoma MIN6 cells, thereby preventing palmitate-induced changes in insulin secretion .

Biochemical Pathways

The inhibition of fatty acid transport by Sulfosuccinimidyl Stearate Sodium affects several biochemical pathways. It impairs saturated fatty acid-induced lipid accumulation and inflammation in macrophages . Furthermore, it significantly reduces the lipopolysaccharide/interferon-γ-induced production of nitric oxide, interleukin-6, and tumor necrosis factor-α, and the protein levels of inflammatory enzymes including nitric oxide synthase 2, cyclooxygenase-2 (COX-2), and p38 mitogen-activated protein kinase (MAPK) in microglia .

Pharmacokinetics

It’s known that the compound can be administered orally, as demonstrated in a study where it reduced microglial activation in mice subjected to permanent occlusion of the middle cerebral artery .

Result of Action

The molecular and cellular effects of Sulfosuccinimidyl Stearate Sodium’s action include a reduction in the COX-2 and heme oxygenase-1 immunoreactivities . It also prevents inflammation-induced neuronal death in microglia-neuron co-cultures . Importantly, it has been shown to have neuroprotective effects, reducing microglial activation in the peri-ischemic area and attenuating brain damage .

Action Environment

The action, efficacy, and stability of Sulfosuccinimidyl Stearate Sodium can be influenced by various environmental factors. For instance, the inflammatory response initiated by ischemic stroke contributes to delayed brain damage . In such an environment, Sulfosuccinimidyl Stearate Sodium has been shown to have neuroprotective and anti-inflammatory effects .

生化分析

Biochemical Properties

Sulfosuccinimidyl Stearate Sodium interacts with the CD36 receptor on the surface of cells . CD36 activation is involved in many inflammatory pathways and contributes to cell or tissue damage through the production of free radicals, cytokines, and chemokines .

Cellular Effects

Sulfosuccinimidyl Stearate Sodium has been shown to have significant effects on various types of cells and cellular processes. It reduces the uptake of palmitate by mouse insulinoma MIN6 cells, preventing palmitate-induced changes in insulin secretion . It also impairs saturated fatty acid-induced lipid accumulation and inflammation in RAW 264.7 macrophages .

Molecular Mechanism

The molecular mechanism of action of Sulfosuccinimidyl Stearate Sodium involves its binding to the CD36 receptor, which is a fatty acid translocase . This binding inhibits the uptake of oleate, linoleate, or stearate by about 65% when added at 200 μM to adipocytes .

Metabolic Pathways

Sulfosuccinimidyl Stearate Sodium is involved in the metabolic pathway of fatty acid transport. It inhibits the fatty acid translocase CD36, thereby blocking the uptake of various fatty acids .

Transport and Distribution

Sulfosuccinimidyl Stearate Sodium is known to bind to the CD36 receptor on the surface of cells . This receptor is involved in the transport and distribution of various fatty acids within cells and tissues .

Subcellular Localization

Given its interaction with the CD36 receptor, it is likely that it is localized to the cell membrane where the CD36 receptor is predominantly found .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfosuccinimidyl Stearate Sodium involves the reaction of N-hydroxysulfosuccinimide (sulfo-NHS) with Stearic Acid to form Sulfosuccinimidyl Stearate, which is then reacted with Sodium Hydroxide to form Sulfosuccinimidyl Stearate Sodium.", "Starting Materials": [ "N-hydroxysulfosuccinimide (sulfo-NHS)", "Stearic Acid", "Sodium Hydroxide" ], "Reaction": [ "Step 1: N-hydroxysulfosuccinimide (sulfo-NHS) is reacted with Stearic Acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form Sulfosuccinimidyl Stearate.", "Step 2: Sulfosuccinimidyl Stearate is then reacted with Sodium Hydroxide to form Sulfosuccinimidyl Stearate Sodium.", "Overall Reaction: sulfo-NHS + Stearic Acid + DCC → Sulfosuccinimidyl Stearate → Sulfosuccinimidyl Stearate Sodium + NaOH" ] } | |

CAS 编号 |

163451-87-4 |

分子式 |

C22H38NNaO7S |

分子量 |

483.596 |

IUPAC 名称 |

sodium;1-octadecanoyloxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C22H39NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h19H,2-18H2,1H3,(H,27,28,29);/q;+1/p-1 |

InChI 键 |

SQAHXWNJBXBGFT-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |

同义词 |

2,5-Dioxo-1-[[1-oxo-octadecanyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; Stearic acid N-Hydroxysulfosuccinamide ester sodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate](/img/structure/B585613.png)

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)